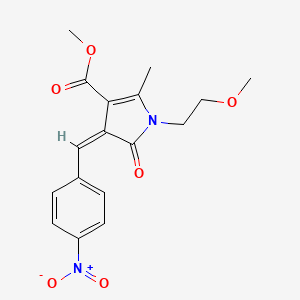
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide, also known as BCT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCT is a type of amide, which is a functional group that contains a carbonyl group (C=O) attached to a nitrogen atom. BCT has two identical amide groups, each attached to a different aromatic ring. This compound has been studied for its synthesis methods, mechanism of action, physiological effects, and potential future directions.
作用機序
The mechanism of action of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the growth and proliferation of cancer cells. N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been shown to have a low toxicity profile in animal studies, indicating that it may be safe for use in humans. However, further research is needed to fully understand the biochemical and physiological effects of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide.
実験室実験の利点と制限
One advantage of using N,N'-bis(3-chloro-4-methylphenyl)terephthalamide in lab experiments is its ability to selectively target cancer cells, making it a potentially effective antitumor agent. However, one limitation is that N,N'-bis(3-chloro-4-methylphenyl)terephthalamide is insoluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the study of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, the use of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide as a sorbent material for the removal of other pollutants from wastewater is an area of potential future research.
合成法
The synthesis of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide can be achieved through a reaction between terephthalic acid and 3-chloro-4-methyl aniline in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
科学的研究の応用
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has shown potential applications in various scientific research fields, including materials science, pharmaceuticals, and environmental science. In materials science, N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been used as a component in the synthesis of liquid crystals, which have applications in display technologies. In pharmaceuticals, N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. In environmental science, N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been investigated for its potential as a sorbent material for the removal of heavy metal ions from wastewater.
特性
IUPAC Name |
1-N,4-N-bis(3-chloro-4-methylphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-13-3-9-17(11-19(13)23)25-21(27)15-5-7-16(8-6-15)22(28)26-18-10-4-14(2)20(24)12-18/h3-12H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHQADOIPQOYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-biphenylyl[2-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B5103699.png)
![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)

![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-morpholinyl)propanoate dihydrochloride hydrate](/img/structure/B5103721.png)
![1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5103725.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B5103730.png)
![2-[(2-chlorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5103744.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5103754.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5103762.png)

![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-ethylpiperidine](/img/structure/B5103793.png)
![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)